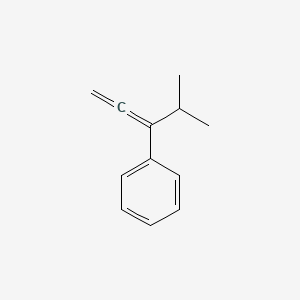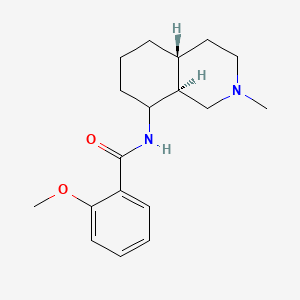
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(1,1-dimethylethyl)benzoate, also known as Isopropyl p-tert-butylbenzoate, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is a benzoate ester, characterized by the presence of an isopropyl group and a tert-butyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(1,1-dimethylethyl)benzoate typically involves the esterification of 4-(1,1-dimethylethyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Isopropyl 4-(1,1-dimethylethyl)benzoate follows similar principles but on a larger scale. The process involves the continuous feeding of 4-(1,1-dimethylethyl)benzoic acid and isopropanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation or crystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: 4-(1,1-dimethylethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl 4-(1,1-dimethylethyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Research on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Isopropyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and isopropyl groups .
Comparación Con Compuestos Similares
Isopropyl 4-(1,1-dimethylethyl)benzoate can be compared with other benzoate esters, such as:
Ethyl benzoate: Lacks the steric hindrance provided by the tert-butyl group, making it more reactive in certain reactions.
Methyl benzoate: Similar in structure but with a methyl group instead of an isopropyl group, leading to different physical and chemical properties.
Butyl benzoate: Contains a butyl group, which affects its solubility and reactivity compared to Isopropyl 4-(1,1-dimethylethyl)benzoate.
The uniqueness of Isopropyl 4-(1,1-dimethylethyl)benzoate lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various fields .
Propiedades
Número CAS |
67952-56-1 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 |
Clave InChI |
RTUBKODHZNPRDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)


![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)





![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

